

The Evolving Frontier of Substituted Bipyridinone Compounds: A Patent Landscape Analysis

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Compound of Interest

Compound Name: [1(2H),4'-Bipyridin]-2-one

Cat. No.: B15248619

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For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is witnessing a significant surge in the exploration of substituted bipyridinone compounds, a versatile scaffold demonstrating considerable promise across a spectrum of therapeutic areas. This in-depth technical guide navigates the core patent landscape of these compounds, offering a comprehensive overview of the key players, therapeutic targets, and the underlying scientific methodologies driving innovation in this space.

Key Players and Therapeutic Focus: A Shifting Terrain

An analysis of the patent landscape reveals a concentrated effort by several major pharmaceutical entities in the development of substituted bipyridinone derivatives. While a broad range of companies are active in the overarching field of pyridinone chemistry, a closer examination of patent filings points to a strategic focus on high-value therapeutic targets, particularly in oncology and neurodegenerative diseases.

Emerging trends indicate a strong interest in the development of bipyridinone-based inhibitors of Poly (ADP-ribose) polymerase (PARP) and Bruton's tyrosine kinase (BTK). Key players in the broader PARP and BTK inhibitor space, such as AstraZeneca, AbbVie, and BeiGene, are actively patenting novel chemical entities, and while direct patenting of "bipyridinone" by these giants is not always explicit, the underlying chemical structures often incorporate this core

moiety. For instance, patent applications for novel BTK inhibitors frequently describe heterocyclic compounds that align with the bipyridinone scaffold.

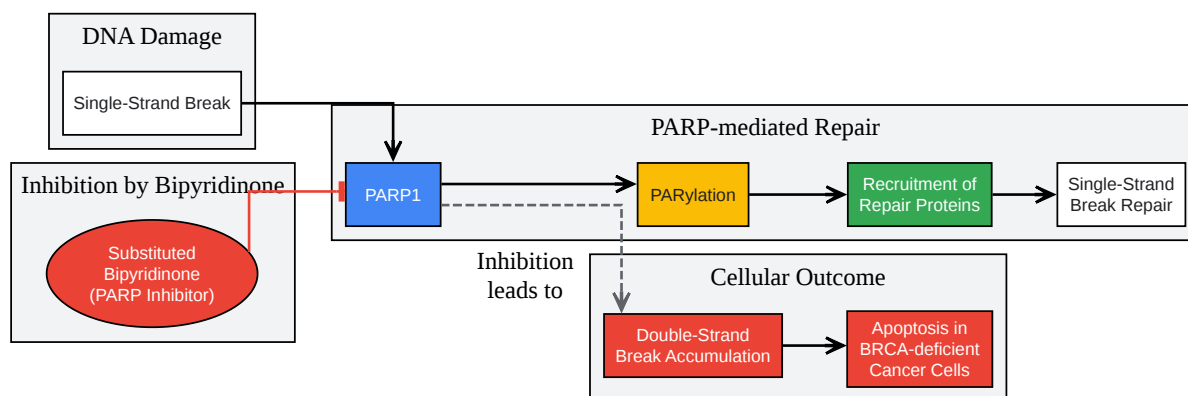
The therapeutic landscape for these compounds is dominated by oncology, with a significant number of patents focusing on their application as anti-cancer agents. Neurodegenerative diseases also represent a growing area of interest, with patent filings exploring the potential of substituted bipyridinones to address conditions like Alzheimer's and Parkinson's disease.

Therapeutic Targets and Mechanisms of Action

The patent literature highlights the versatility of the substituted bipyridinone scaffold in targeting a range of enzymes and signaling pathways implicated in disease.

PARP Inhibition in Oncology

Substituted bipyridinone compounds are being actively investigated as inhibitors of PARP enzymes, particularly PARP-1. PARP inhibitors have emerged as a crucial class of anti-cancer drugs, exploiting the concept of synthetic lethality in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication. In cancer cells with impaired homologous recombination repair, these double-strand breaks cannot be efficiently repaired, resulting in cell death.

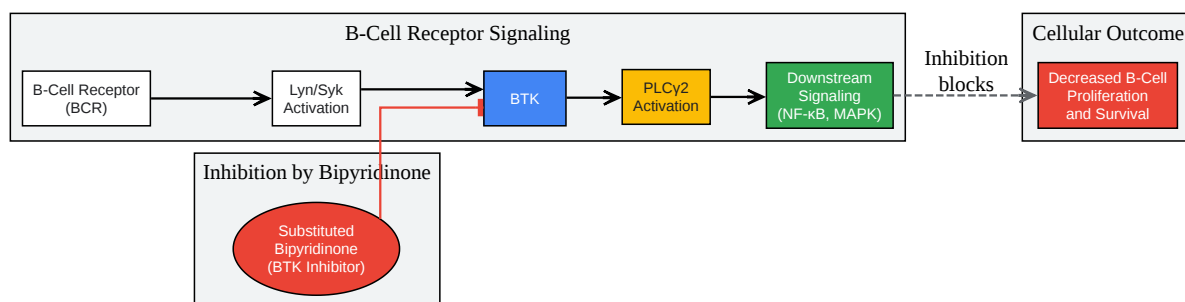


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Figure 1: Mechanism of Action of Bipyridinone-based PARP Inhibitors.

BTK Inhibition in Oncology and Autoimmune Diseases

Another significant area of patent activity for substituted bipyridinone compounds is the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, differentiation, and survival of B-cells. Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent blockade of the BCR signaling cascade. This ultimately results in decreased tumor cell proliferation and survival. The application of BTK inhibitors is also being explored in autoimmune diseases where B-cells play a pathogenic role.



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